(R)-(-)-2-Phenylbutyric acid (CAS 938-79-4) is an enantiopure chiral carboxylic acid characterized by its phenyl-substituted butyric backbone. In industrial and laboratory procurement, it is primarily valued as a premium chiral building block, a highly selective resolving agent for racemic amines, and a critical precursor in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Unlike its racemic counterpart, the (R)-enantiomer provides immediate stereochemical control, eliminating the need for inefficient late-stage resolution steps. Its distinct steric bulk and well-defined three-dimensional geometry make it a preferred standard for kinetic resolution assays and chiral chromatography calibrations, offering superior processability and reproducibility in stereochemically demanding workflows [1].
Substituting (R)-(-)-2-phenylbutyric acid with racemic 2-phenylbutyric acid or shorter-chain homologs like 2-phenylpropionic acid fundamentally compromises stereochemical integrity and process economics. In API synthesis, using the racemate necessitates downstream chiral resolution, which inherently caps the theoretical yield at 50% and significantly inflates the environmental E-factor due to wasted off-target enantiomers. Furthermore, in 'Dutch Resolution' applications, substituting with 2-phenylpropionic acid often fails to induce the precipitation of stable diastereomeric salts, leading to complete resolution failure. For analytical applications determining absolute configuration, replacing the enantiopure (R)-form with an achiral or racemic reagent abolishes the kinetic differentiation required for NMR-based stereochemical assignment, rendering the assay useless [1].
In the synthesis of enantiopure APIs and their analogs, utilizing enantiopure (R)-(-)-2-phenylbutyric acid directly eliminates the need for late-stage racemate resolution. Classical resolution of racemic 2-phenylbutyric acid typically caps at a theoretical maximum yield of 50% (practically ~35-40%), generating significant waste. Procuring the (R)-enantiomer ensures >95% precursor utilization, drastically reducing the E-factor and improving overall synthetic efficiency compared to the racemic baseline [1].
| Evidence Dimension | Precursor utilization yield |
| Target Compound Data | >95% utilization (enantiopure starting material) |
| Comparator Or Baseline | Racemic 2-phenylbutyric acid (~35-40% practical yield after resolution) |
| Quantified Difference | >55% absolute increase in precursor efficiency |
| Conditions | Asymmetric synthesis workflows vs. late-stage racemate resolution |
Procuring the enantiopure (R)-form directly reduces chemical waste and more than doubles the effective yield for stereospecific API manufacturing.
(R)-(-)-2-Phenylbutyric acid is a highly effective resolving agent for racemic amines. In 'Dutch Resolution' protocols targeting 1-arylbutylamines, the application of (R)-(-)-2-phenylbutyric acid yields a first-pass precipitated salt with a diastereomeric excess (de) exceeding 52% and a high resolution efficiency (S-factor). In contrast, using less sterically hindered analogs like 2-phenylpropionic acid often fails to form stable, easily separable diastereomeric salts under identical conditions, making the butyric derivative superior for scalable chiral separations [1].
| Evidence Dimension | Diastereomeric excess (de) of first-pass salt |
| Target Compound Data | >52% de (with high S-factor) |
| Comparator Or Baseline | 2-phenylpropionic acid (poor or no salt precipitation) |
| Quantified Difference | Formation of stable salts with >52% de vs. resolution failure |
| Conditions | Dutch resolution of racemic 1-arylbutylamines in organic solvents |
High first-pass diastereomeric excess minimizes the need for repeated recrystallizations, saving time and solvent costs in chiral amine procurement and processing.
(R)-(-)-2-Phenylbutyric acid and its derivatives are critical in determining the absolute configuration of secondary alcohols via kinetic resolution. The (R)-enantiomer exhibits highly stereoselective reaction kinetics, reacting with specific chiral alcohols at rates up to 13.5 times faster (or slower, depending on the alcohol's configuration) than the (S)-enantiomer. This massive kinetic divergence allows for unambiguous NMR-based assignment of absolute configuration, a precision impossible to achieve with achiral anhydrides or racemic mixtures [1].
| Evidence Dimension | Relative reaction rate constant ratio (k_fast / k_slow) |
| Target Compound Data | Up to 13.5x kinetic difference based on stereomatching |
| Comparator Or Baseline | Achiral anhydrides or racemic 2-phenylbutyric acid (1.0x, no kinetic differentiation) |
| Quantified Difference | 13.5-fold kinetic discrimination |
| Conditions | Acylation of secondary alcohols using enantiopure catalysts/reagents |
The extreme kinetic sensitivity of the (R)-enantiomer makes it an indispensable analytical reagent for stereochemical assignment in drug discovery.
As a standard for validating chiral stationary phases (CSPs) in HPLC and counter-current chromatography (CCC), (R)-(-)-2-phenylbutyric acid demonstrates excellent baseline separation when compared to its (S)-enantiomer. When run on cyclodextrin-based or Kromasil chiral columns, the pure (R)-enantiomer allows for precise calibration of enantiomeric excess (ee) up to >99%, whereas using a crude racemate only confirms column resolving power without providing a quantitative single-enantiomer reference peak for complex matrix analysis [1].
| Evidence Dimension | Calibration accuracy for enantiomeric excess (ee) |
| Target Compound Data | >99% ee reference standard capability |
| Comparator Or Baseline | Racemic mixture (only provides relative separation factor, α) |
| Quantified Difference | Absolute ee quantification vs. relative peak splitting |
| Conditions | HPLC/CCC validation using cyclodextrin-based chiral selectors |
Procuring the certified (R)-enantiomer is essential for analytical labs needing to quantify the exact enantiomeric purity of pharmaceutical intermediates.
Used directly as a starting material in the synthesis of enantiopure drugs (e.g., specific enantiomers of Indobufen or Butamirate analogs), where it ensures >95% precursor utilization and avoids the 50% yield cap associated with late-stage racemate resolution [1].
Employed as a core family member in Dutch Resolution protocols to separate racemic 1-arylbutylamines and other pharmaceutical intermediates, reliably forming stable diastereomeric salts with high first-pass enantiomeric excess[2].
Utilized as a stereoselective acylating agent or standard in Horeau's method and modern catalytic kinetic resolutions to unambiguously determine the absolute configuration of unknown secondary alcohols through NMR kinetic tracking[3].
Procured as a certified reference material to calibrate and validate chiral stationary phases (CSPs) in HPLC and counter-current chromatography, enabling precise quantification of enantiomeric excess in complex mixtures [4].
Irritant